molecular formula C29H27N5O3S B3002330 N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024131-36-9

N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B3002330
CAS No.: 1024131-36-9
M. Wt: 525.63
InChI Key: WOSCPRYSFGJXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a fused imidazo[1,2-c]quinazolinone core, a thioether linkage, and a phenethylamino-acetamide side chain. The benzyl and phenethyl groups enhance lipophilicity, which may improve membrane permeability, while the thioether and amide bonds contribute to hydrogen bonding and stability .

Properties

IUPAC Name

N-benzyl-2-[3-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3S/c35-25(31-18-21-11-5-2-6-12-21)17-24-28(37)34-27(32-24)22-13-7-8-14-23(22)33-29(34)38-19-26(36)30-16-15-20-9-3-1-4-10-20/h1-14,24H,15-19H2,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSCPRYSFGJXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including an imidazoquinazoline moiety and a benzyl group, which are critical for its biological activity.

Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include the formation of the imidazoquinazoline core followed by the introduction of the benzyl and thioether functionalities.

2.1 Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study reported that related compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy as anticancer agents . The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.

2.2 Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of quinazoline derivatives. For example, compounds similar to this compound were tested against bacterial strains and demonstrated notable inhibitory effects . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2.3 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. In particular, it has shown promise as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption . Molecular docking studies suggest that the compound binds effectively to the active site of the enzyme, thereby inhibiting its activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values in μM against cancer
AntimicrobialEffective against various strains
Enzyme InhibitionInhibition of α-glucosidase

Case Study: Anticancer Evaluation

In a study exploring the anticancer effects of related compounds, derivatives were synthesized and evaluated against human breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 49.40 to 83.20 μM compared to standard treatments .

4. Conclusion

This compound presents a promising profile for further development in medicinal chemistry due to its diverse biological activities. Continued research into its mechanisms of action and optimization could lead to significant advancements in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences between the target compound and its analogs:

Compound Class/Name Core Structure Key Functional Groups Reported Activities Pharmacokinetic Notes
Target Compound Imidazo[1,2-c]quinazolinone Thioether, phenethylamino, acetamide Inferred: Antimicrobial/anticancer High lipophilicity (benzyl/phenethyl)
Benzo[b][1,4]oxazin derivatives Benzooxazinone 1,2,4-Oxadiazole, acetamide Not specified Higher polarity (oxadiazole)
Benzimidazole-thioacetamides (e.g., W1) Benzimidazole Thioacetamide, dinitrophenyl Antimicrobial, anticancer Nitro group may confer toxicity
Benzothiazole-piperazines Benzothiazole Piperazine, thioacetamide Not specified Enhanced solubility (piperazine)
Phenoxymethylbenzimidazole-triazoles Benzimidazole, triazole-thiazole Triazole, methoxyphenyl Antimicrobial Hydrogen bonding via triazole
Imidazo-benzimidazole derivatives Imidazo[1,2-a]benzimidazole Acetamide, ethyl group Not specified Moderate lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.